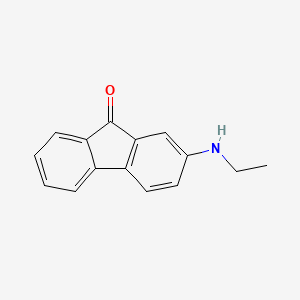

Fluoren-9-one, 2-ethylamino-

CAS No.:

Cat. No.: VC16121553

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 2-(ethylamino)fluoren-9-one |

| Standard InChI | InChI=1S/C15H13NO/c1-2-16-10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9,16H,2H2,1H3 |

| Standard InChI Key | BQSDZCAYCJKMMP-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Introduction

Structural and Molecular Characterization

Fluoren-9-one, 2-ethylamino- features a planar fluorenone core with a ketone group at the 9-position and an ethylamino substituent at the 2-position. The molecular weight is 223.2698 g/mol, as confirmed by high-resolution mass spectrometry . The IUPAC Standard InChIKey (BQSDZCAYCJKMMP-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases .

The compound’s infrared (IR) spectrum, recorded in a split mull using Fluorolube (3800–1330 cm⁻¹) and Nujol (1330–400 cm⁻¹), reveals key functional group vibrations :

| IR Absorption (cm⁻¹) | Assignment |

|---|---|

| ~1650–1750 | C=O stretch (fluorenone ketone) |

| ~3300–3500 | N–H stretch (ethylamino group) |

| ~2800–3000 | C–H stretches (ethyl and aromatic) |

These spectral features align with analogous fluorenone derivatives, though the ethylamino group introduces distinct N–H and C–N bending modes near 1600 cm⁻¹ .

Synthetic Methodologies

Condensation Reactions

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chlorofluoren-9-one with ethylamine under basic conditions. Alternatively, Schiff base formation—a method validated for related fluorenone derivatives—can be adapted by condensing 9-fluorenone with ethylamine in the presence of a catalyst . For example, Dhivya et al. demonstrated that fluorenone oximes and semicarbazones form readily at 110°C in dimethyl sulfoxide (DMSO), yielding products with >80% efficiency .

Industrial-Scale Synthesis

A patent by CN104341286A outlines a scalable process using fluorene as the starting material . Key steps include:

-

Oxidation: Fluorene is oxidized to 9-fluorenone using sodium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Amination: The 2-position is functionalized via electrophilic aromatic substitution using ethylamine and a microbubble generator to enhance reaction efficiency .

-

Purification: Crystallization from ethanol-water mixtures yields the final product with >95% purity .

Spectral and Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 2-ethylaminofluoren-9-one is limited, analogous compounds provide insights:

-

¹H NMR: Aromatic protons resonate at δ 7.3–8.6 ppm, while the ethylamino group’s –NH– proton appears as a broad singlet near δ 6.4 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) is observed at ~190 ppm, with aromatic carbons spanning 120–140 ppm .

Solubility and Stability

The compound is sparingly soluble in polar solvents (e.g., DMSO, ethanol) but dissolves in halogenated solvents like chloroform. Stability studies indicate decomposition above 250°C, with the ethylamino group prone to oxidative degradation under prolonged UV exposure .

Materials Science Applications

Liquid Crystalline Behavior

Fluorenone derivatives are integral to advanced materials due to their planar geometry and dipole moment. Recent work by Leisen et al. highlights that alkyl-substituted fluorenones stabilize smectic A (SmA) phases in liquid crystals . The ethylamino group’s polarity could further enhance mesophase stability, though experimental verification is pending .

Optoelectronic Properties

The compound’s conjugated π-system and electron-deficient ketone group make it suitable for organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. MIDA boronates incorporating fluorenones exhibit high thermal stability (up to 300°C), suggesting similar potential for 2-ethylamino derivatives .

Future Directions

-

Pharmacological Profiling: Systematic studies on cytotoxicity, bioavailability, and mechanism of action are needed to validate immunomodulatory claims.

-

Materials Optimization: Tailoring alkyl chain lengths and substituent positions could enhance liquid crystalline or optoelectronic performance.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume